molecular formula C11H11BrF2 B2623554 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene CAS No. 2044722-55-4

2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene

Cat. No.: B2623554
CAS No.: 2044722-55-4
M. Wt: 261.11
InChI Key: HRAJLHSCFPCPGJ-UHFFFAOYSA-N
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Description

2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene is a chemical compound with the molecular formula C11H11BrF2 and a molecular weight of 261.11 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a cyclobutyl ring, which is further connected to a difluorobenzene moiety. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene typically involves the bromination of a cyclobutyl precursor followed by the introduction of the difluorobenzene group. One common method involves the reaction of cyclobutylmethanol with hydrobromic acid to form the bromomethyl derivative. This intermediate is then reacted with 1,3-difluorobenzene under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or amino derivatives, while oxidation reactions can produce hydroxyl or carbonyl compounds.

Scientific Research Applications

2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene is not well-defined, as it largely depends on the specific application and targetThe difluorobenzene moiety can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-(bromomethyl)cyclobutyl]-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2/c12-7-11(5-2-6-11)10-8(13)3-1-4-9(10)14/h1,3-4H,2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAJLHSCFPCPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CBr)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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